Cas no 478081-15-1 (ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate)
![ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate structure](https://www.kuujia.com/images/noimg.png)
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate
-
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI74672-1mg |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI74672-10mg |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629523-5mg |
Ethyl 3-(2-((furan-2-ylmethyl)amino)-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | 98% | 5mg |
¥617.00 | 2024-05-12 | |
A2B Chem LLC | AI74672-5mg |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI74672-1g |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629523-1mg |
Ethyl 3-(2-((furan-2-ylmethyl)amino)-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | 98% | 1mg |
¥535.00 | 2024-05-12 | |
A2B Chem LLC | AI74672-500mg |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629523-10mg |
Ethyl 3-(2-((furan-2-ylmethyl)amino)-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate |
478081-15-1 | 98% | 10mg |
¥924.00 | 2024-05-12 |
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate Related Literature
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
Additional information on ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate: A Promising Scaffold for Targeted Therapeutic Applications
ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate is a structurally complex organic compound characterized by its unique pyrido[1,2-a]indole core, functionalized with a carbamoyl group and a furan-2-yl substituent. This molecule, with a CAS number of 478081-15-1, represents a novel scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and targeted therapy. The combination of indole and furan moieties creates a versatile platform for modulating biological activity, while the carbamoyl functional group enhances its reactivity and bioavailability.
Recent studies have highlighted the importance of structural diversity in pyrido[1,2-a]indole derivatives, particularly in their ability to interact with specific protein targets. The ethyl side chain further contributes to the molecule's solubility and stability, making it a promising candidate for pharmacological development. Researchers have observed that the carbamoyl group can act as a pseudo-nucleophile, enabling interactions with hydrophobic pockets in enzyme active sites or ion channel surfaces, which is critical for drug-target engagement.
The furan-2-yl substituent introduces additional functionality to the molecule, potentially enhancing its electrophilic reactivity and enabling post-translational modifications. This is particularly relevant in the context of metabolic activation, where the furan ring may undergo oxidative cleavage to generate reactive intermediates that can modulate signal transduction pathways. Such properties make the compound a valuable tool for exploring mechanism-based therapies in neurodegenerative diseases and inflammatory conditions.
From a synthetic perspective, the preparation of ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate involves a multi-step process that requires precise control of electrophilic substitution and carbamoylation reactions. The indole core serves as a robust scaffold, while the carbamoyl group provides a tunable functional handle for drug design. Recent advances in asymmetric catalysis have enabled the efficient synthesis of this compound with high enantiomeric purity, which is essential for clinical applications where stereochemical specificity is critical.
Current research on this compound is focused on its potential as a prodrug for targeted drug delivery. The carbamoyl group can be designed to undergo hydrolytic cleavage under specific physiological conditions, releasing the active indole moiety at the target site. This approach is particularly relevant for chronic disease management, where localized drug release can minimize systemic side effects. Studies on in vivo models have demonstrated that the ethyl side chain enhances the molecule's cell membrane permeability, facilitating its uptake by target cells.
One of the most exciting developments in the field is the application of computational modeling to predict the binding affinity of ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate with specific protein targets. Molecular dynamics simulations have shown that the indole ring can form hydrogen bonds with key residues in kinase domains, while the furan substituent interacts with hydrophobic pockets to stabilize the protein-ligand complex. These findings suggest that the compound could be a potent inhibitor of serine/threonine kinases, which are implicated in cell proliferation and apoptosis regulation.
Further exploration of the pharmacokinetic profile of this compound has revealed its potential for long-acting formulations. The carbamoyl group can be modified to incorporate ester or amide linkages, which can extend the half-life of the drug in the bloodstream. This is particularly advantageous for chronic conditions where frequent dosing is undesirable. Additionally, the ethyl side chain may contribute to metabolic stability, reducing the risk of first-pass metabolism in the liver.
From a therapeutic perspective, the compound's ability to modulate signal transduction pathways makes it a candidate for multitarget therapies. For example, the indole core has been shown to interact with ion channels involved in neurotransmitter release, while the furan substituent may target receptor tyrosine kinases associated with angiogenesis. These dual mechanisms of action could be leveraged to develop combination therapies for complex diseases such as metastatic cancer and autoimmune disorders.
Despite its promise, the development of ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate faces challenges related to synthetic scalability and biocompatibility. The carbamoyl group may introduce toxic metabolites if not properly optimized, and the ethyl side chain could potentially cause off-target interactions with other proteins. Ongoing research is focused on refining the chemical structure to enhance selectivity and safety while maintaining the desired pharmacological activity.
In conclusion, ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate represents a promising scaffold for targeted therapeutic applications. Its unique combination of indole, furan, and carbamoyl functionalities provides a versatile platform for drug design and mechanism-based therapies. As research in this area advances, this compound may become a key player in the development of novel treatments for a wide range of medical conditions.
478081-15-1 (ethyl 3-({[(furan-2-yl)methyl]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate) Related Products
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)




